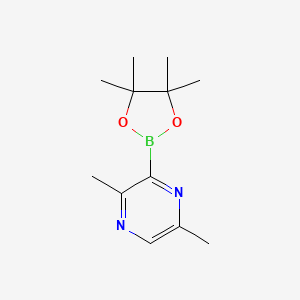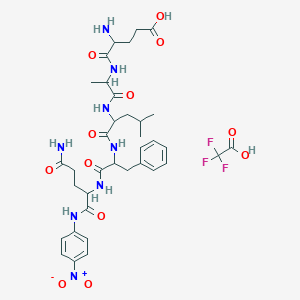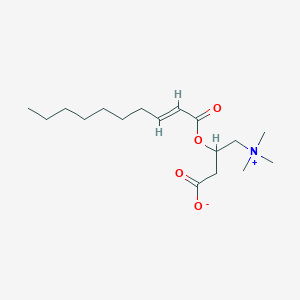
Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a bromophenyl group, a methoxy group, and a carboxylate ester group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Esterification: The carboxylate ester group can be formed through an esterification reaction involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include reduced forms of the original compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the methoxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(4-chlorophenyl)-5-methoxypyrazole-3-carboxylate
- Methyl 1-(4-fluorophenyl)-5-methoxypyrazole-3-carboxylate
- Methyl 1-(4-methylphenyl)-5-methoxypyrazole-3-carboxylate
Uniqueness
Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct biological activities and applications in various fields.
Eigenschaften
Molekularformel |
C12H11BrN2O3 |
|---|---|
Molekulargewicht |
311.13 g/mol |
IUPAC-Name |
methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11BrN2O3/c1-17-11-7-10(12(16)18-2)14-15(11)9-5-3-8(13)4-6-9/h3-7H,1-2H3 |
InChI-Schlüssel |
MFSKKYVJEYXRMW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)
![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)

![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)



![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)



![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)
